molecular formula C14H10F3NO B1412705 1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone CAS No. 2088945-62-2

1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone

Cat. No. B1412705
CAS RN: 2088945-62-2
M. Wt: 265.23 g/mol
InChI Key: GDLPEEHDNCSDJU-UHFFFAOYSA-N
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Description

“1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone” is a complex organic compound that contains a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to a pyridine ring via an ethanone linker . Trifluoromethyl groups are often used in medicinal chemistry due to their ability to enhance the metabolic stability and lipophilicity of drug molecules .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various methods such as cross-coupling reactions, nucleophilic substitutions, or cyclization reactions . The trifluoromethyl group can be introduced using various reagents such as Togni’s reagent or Umemoto’s reagent .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic phenyl and pyridine rings. The trifluoromethyl group is electron-withdrawing, which could influence the electronic distribution and reactivity of the molecule .

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone has been utilized in the synthesis of complex compounds, such as NNN tridentate ligands, which coordinate with iron(II) and cobalt(II) dichloride to form complexes. These complexes exhibit catalytic behavior towards ethylene reactivity, showcasing potential in polymerization and oligomerization processes (Sun et al., 2007).

Novel Compound Identification

In forensic science, a compound structurally similar to 1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone was identified and characterized, highlighting the compound's relevance in legal and forensic investigations (Bijlsma et al., 2015).

Antiviral Activity Research

Derivatives of 1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone have been synthesized and tested for their antiviral activities. Studies have shown that certain derivatives exhibit promising anti-HSV1 and anti-HAV-MBB activity, indicating potential therapeutic applications (Attaby et al., 2006).

Antibacterial and Plant Growth Regulatory Activities

Research has also focused on the synthesis of 1H-1,2,4-triazole derivatives containing the pyridine unit from 1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone. These compounds have been screened for their antibacterial and plant growth regulatory activities, revealing some level of efficacy in these areas (Liu et al., 2007).

Development of Catalytic Processes

1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone has been involved in the development of metal-free catalytic processes for the synthesis of cyclobutenes, demonstrating the compound's utility in facilitating organic reactions under mild conditions (Alcaide et al., 2015).

Future Directions

The future directions for this compound could involve further studies to determine its potential applications, particularly in medicinal chemistry given the presence of the trifluoromethyl group .

properties

IUPAC Name

1-[6-[2-(trifluoromethyl)phenyl]pyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9(19)10-6-7-13(18-8-10)11-4-2-3-5-12(11)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLPEEHDNCSDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201419
Record name Ethanone, 1-[6-[2-(trifluoromethyl)phenyl]-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(2-Trifluoromethylphenyl)-pyridin-3-yl]-ethanone

CAS RN

2088945-62-2
Record name Ethanone, 1-[6-[2-(trifluoromethyl)phenyl]-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2088945-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[6-[2-(trifluoromethyl)phenyl]-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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